1,1'-(1,2,5-Thiadiazole-3,4-diyl)diethanone is a compound classified under the thiadiazole family, characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound is recognized for its unique structural properties and potential applications in various fields of chemistry and biology. The molecular formula of this compound is , with a molecular weight of approximately .
The compound can be sourced from various chemical suppliers and is often utilized in research settings for its diverse chemical reactivity and biological activities . The synthesis of 1,1'-(1,2,5-Thiadiazole-3,4-diyl)diethanone typically involves the cyclization of thiosemicarbazide derivatives with acyl chlorides .
1,1'-(1,2,5-Thiadiazole-3,4-diyl)diethanone is classified as a heterocyclic compound due to its ring structure containing different elements (sulfur and nitrogen). It falls under the category of thiadiazoles, which are known for their pharmacological properties and are often investigated for their potential as drug candidates.
The synthesis of 1,1'-(1,2,5-Thiadiazole-3,4-diyl)diethanone can be achieved through several methods:
The synthesis typically requires specific conditions such as temperature control and the use of solvents that facilitate the reaction. The yield and purity of the product can be significantly influenced by these parameters.
The molecular structure of 1,1'-(1,2,5-Thiadiazole-3,4-diyl)diethanone features a thiadiazole ring connected to two ethyl ketone groups. The arrangement of atoms within this structure contributes to its chemical properties and reactivity.
InChI=1S/C6H6N2O2S/c1-3(9)5-6(4(2)10)8-11-
This data is crucial for understanding the compound's behavior during chemical reactions and its interactions with other substances.
1,1'-(1,2,5-Thiadiazole-3,4-diyl)diethanone can undergo various chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for 1,1'-(1,2,5-Thiadiazole-3,4-diyl)diethanone involves its interaction with biological targets. The compound may act as an inhibitor for certain enzymes or modulate cellular signaling pathways. Its ability to form coordination complexes enhances its potential therapeutic applications .
The compound exhibits notable stability under standard laboratory conditions but may undergo degradation or transformation when exposed to extreme conditions such as high temperatures or strong acids/bases.
Property | Value |
---|---|
CAS Number | 112390-32-6 |
Molecular Formula | C₆H₆N₂O₂S |
Molecular Weight | 170.19 g/mol |
Solubility | Soluble in polar solvents |
1,1'-(1,2,5-Thiadiazole-3,4-diyl)diethanone has several scientific applications:
This compound's diverse applications highlight its importance in both research and industrial contexts.
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 7785-88-8
CAS No.: 150196-34-2
CAS No.: 2624-63-7
CAS No.: 10305-76-7